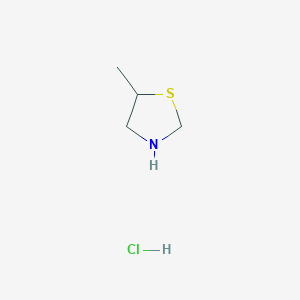

5-Methyl-1,3-thiazolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-1,3-thiazolidine hydrochloride is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-thiazolidine hydrochloride can be synthesized through the condensation of cysteamine and formaldehyde. This reaction typically occurs under mild conditions and does not require a catalyst . Another method involves the reaction of 2-aminothiols with aldehydes, which can be performed under physiological conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . These methods are designed to be environmentally friendly and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1,3-thiazolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiazolidines.

Aplicaciones Científicas De Investigación

5-Methyl-1,3-thiazolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine: Explored for its neuroprotective and antioxidant properties.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,3-thiazolidine hydrochloride involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidin-4-one: Another thiazolidine derivative with notable anticancer properties.

Uniqueness

5-Methyl-1,3-thiazolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions under mild conditions makes it a versatile compound in both research and industrial applications .

Actividad Biológica

5-Methyl-1,3-thiazolidine hydrochloride (C4H9ClN2S) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by its thiazolidine ring structure, which contributes to its diverse biological activities. The molecular weight of this compound is approximately 150.64 g/mol. It is primarily investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent by interacting with microbial cell membranes, leading to cell lysis and death.

- Antioxidant Properties : It may inhibit oxidative stress by modulating the activity of enzymes involved in oxidative pathways.

- Anticancer Potential : Studies have indicated that the compound can induce cytotoxic effects on cancer cells. For instance, an MTT assay demonstrated that varying concentrations (5 to 100 µM) of the compound resulted in significant cytotoxicity against specific cancer cell lines .

The mechanism of action of this compound involves several biochemical pathways:

- Interaction with Enzymes : The compound acts as a ligand for various enzymes and receptors, modulating their activity. This includes inhibition of enzymes involved in oxidative stress and inflammation.

- Influence on Cellular Pathways : It affects cell signaling pathways and gene expression, potentially altering cellular metabolism and function.

Anticancer Activity Case Study

A study evaluated the cytotoxic effects of this compound on cancer cells using the MTT assay. The results indicated a dose-dependent increase in cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 75 |

| 25 | 55 |

| 50 | 30 |

| 100 | 10 |

This data suggests that higher concentrations significantly reduce cell viability, indicating potential as an anticancer agent .

Antimicrobial Activity Research

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings highlight the compound's effectiveness against specific pathogens, supporting its use in developing antimicrobial therapies.

The pharmacokinetic profile of this compound suggests good stability under physiological conditions. Its interactions with biomolecules indicate potential effects on specific cellular compartments or organelles. The presence of sulfur enhances its pharmacological properties, making it valuable in organic synthesis and drug development.

Propiedades

IUPAC Name |

5-methyl-1,3-thiazolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c1-4-2-5-3-6-4;/h4-5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOBQWOTKVRHJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCS1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.